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molecular formula C7H6N2S B073233 5-Methyl-2,1,3-benzothiadiazole CAS No. 1457-93-8

5-Methyl-2,1,3-benzothiadiazole

Cat. No. B073233
M. Wt: 150.2 g/mol
InChI Key: XDQJAYFCPRWDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06593335B1

Procedure details

5-Methylbenzo-2,1,3-thiadiazole (5.0 g, 33 mmol), N-bromosuccinimide (5.92g, 33.3 mmol) and catalytic 2,2′-azobisisobutyronitrile were heated at reflux for 16 hours in chloroform (75 mL). The reaction mixture was cooled and the resulting precipitate was filtered off and discarded. The filtrate was′evaporated and recrystallized from ethanol to provide 4.8 g of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]2=[N:6][S:7][N:8]=[C:4]2[CH:3]=1.[Br:11]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)Cl>[Br:11][CH2:1][C:2]1[CH:10]=[CH:9][C:5]2=[N:6][S:7][N:8]=[C:4]2[CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=2C(=NSN2)C=C1
Name
Quantity
5.92 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=2C(=NSN2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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